1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole typically involves the reaction of 2,4-dichlorophenylmethanol with 4-hydroxybenzyl alcohol in the presence of a base to form the intermediate 4-[(2,4-dichlorophenyl)methoxy]benzyl alcohol. This intermediate is then reacted with imidazole under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced techniques like chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, it may inhibit cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol in fungi, thereby exerting its antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: A well-known antifungal agent with a similar imidazole structure.
Miconazole: Another antifungal compound with a similar mechanism of action.
Clotrimazole: Shares structural similarities and is used for similar therapeutic purposes
Uniqueness
1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole is unique due to its specific substitution pattern on the phenyl ring and the presence of the dichlorophenyl group, which enhances its biological activity and specificity compared to other similar compounds .
Properties
CAS No. |
58041-74-0 |
---|---|
Molecular Formula |
C17H14Cl2N2O |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
1-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]imidazole |
InChI |
InChI=1S/C17H14Cl2N2O/c18-15-4-3-14(17(19)9-15)11-22-16-5-1-13(2-6-16)10-21-8-7-20-12-21/h1-9,12H,10-11H2 |
InChI Key |
OMDNPAFFEPBSBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.